molecular formula C19H21NO5S B2373364 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(4-phenoxyphenoxy)acetamide CAS No. 330676-49-8

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(4-phenoxyphenoxy)acetamide

Cat. No. B2373364
CAS RN: 330676-49-8
M. Wt: 375.44
InChI Key: KEDSCUQZRCJHQO-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(4-phenoxyphenoxy)acetamide, commonly known as DTTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTA is a heterocyclic compound that contains a thiophene ring, which has been shown to exhibit unique chemical and biological properties.

Mechanism of Action

The mechanism of action of DTTA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. DTTA has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is involved in the production of prostaglandins that play a protective role in the gastrointestinal tract.
Biochemical and Physiological Effects
DTTA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, DTTA has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

DTTA has several advantages for lab experiments, including its high purity and high yield, as well as its potential applications in various fields. However, one limitation of DTTA is its relatively high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the research and development of DTTA. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy as a therapeutic agent. Another direction is the synthesis of novel derivatives of DTTA with improved properties, such as increased potency or selectivity. Finally, the development of new applications for DTTA in fields such as materials science and analytical chemistry may lead to new discoveries and advancements in these areas.
Conclusion
In conclusion, DTTA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DTTA has been optimized to yield high purity and high yield, making it a viable option for large-scale production. DTTA has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. DTTA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain, and has low toxicity and good pharmacokinetic properties. The future directions for the research and development of DTTA include the optimization of its pharmacokinetic properties, the synthesis of novel derivatives with improved properties, and the development of new applications in fields such as materials science and analytical chemistry.

Synthesis Methods

DTTA can be synthesized using a multi-step process that involves the reaction of 3-methyl-1,1-dioxo-2H-1,2,4-benzothiadiazine with 4-phenoxyphenol in the presence of a base. The resulting intermediate is then reacted with N-methyl-2-chloroacetamide to yield the final product. The synthesis of DTTA has been optimized to yield high purity and high yield, making it a viable option for large-scale production.

Scientific Research Applications

DTTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DTTA has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases, including rheumatoid arthritis and osteoarthritis. In materials science, DTTA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, DTTA has been used as a chelating agent for the detection and quantification of various metal ions.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(4-phenoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-20(15-11-12-26(22,23)14-15)19(21)13-24-16-7-9-18(10-8-16)25-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDSCUQZRCJHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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